molecular formula C14H18N2O3 B4688905 N-(3-acetylphenyl)-N',N'-diethyloxamide

N-(3-acetylphenyl)-N',N'-diethyloxamide

Cat. No.: B4688905
M. Wt: 262.30 g/mol
InChI Key: BMEORKQUQVBJSD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N',N'-diethyloxamide is a chemical compound of interest in organic and medicinal chemistry research. Its structure features an oxalamide core, a functional group known for its role in molecular recognition and supramolecular assembly, often stabilized by strong N–H···O hydrogen bonds . The molecule also contains a terminal acetylphenyl group, a motif frequently found in compounds designed to interact with biological targets . This specific molecular architecture suggests potential applications as a building block for the synthesis of more complex heterocyclic systems or as a candidate for investigating intermolecular interactions in crystal engineering . Researchers are exploring its utility in developing novel pharmacologically active molecules; similar oxalamide and acetylphenyl-containing compounds are investigated for their interactions with enzymes and receptors . The diethylamino groups may contribute to the compound's solubility and electronic properties, influencing its behavior in biological and material science contexts. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

N-(3-acetylphenyl)-N',N'-diethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-16(5-2)14(19)13(18)15-12-8-6-7-11(9-12)10(3)17/h6-9H,4-5H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEORKQUQVBJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’,N’-diethyloxamide typically involves the reaction of 3-acetylphenylamine with diethyl oxalate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(3-acetylphenyl)-N’,N’-diethyloxamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’,N’-diethyloxamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The oxamide moiety can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(3-acetylphenyl)-N’,N’-diethyloxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’,N’-diethyloxamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The oxamide moiety can interact with metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Analysis

The table below compares key structural and physical properties of N-(3-acetylphenyl)-N',N'-diethyloxamide with related compounds:

Compound Molecular Formula Functional Groups Molecular Weight Physical State Key References
This compound C₁₄H₁₈N₂O₃ Acetylphenyl, Diethyloxamide 286.31 (calc.) Solid (inferred)
N-(3-Acetylphenyl)acetamide C₁₀H₁₁NO₂ Acetylphenyl, Acetamide 177.20 Oil
3-Acetylphenyl Ethyl(methyl)carbamate C₁₂H₁₅NO₃ Acetylphenyl, Carbamate 221.25 Not reported
N,N′-Diethyloxamide C₄H₈N₂O₂ Diethyloxamide 116.12 Solid
N-(3-Nitrophenyl)acetamide C₈H₈N₂O₂ Nitrophenyl, Acetamide 164.16 Solid

Key Comparisons

N-(3-Acetylphenyl)acetamide
  • Structural Difference : Replaces diethyloxamide with a simpler acetamide group.
  • Properties : Lower molecular weight (177.20 vs. 286.31) and oily state due to reduced polarity .
3-Acetylphenyl Ethyl(methyl)carbamate
  • Functional Group : Carbamate (ester of carbamic acid) vs. oxamide (diamide of oxalic acid).
  • Reactivity : Carbamates are more prone to hydrolysis than oxamides, which are thermally stable .
N,N′-Diethyloxamide (DEO)
  • Role : The diethyloxamide moiety alone is used in hybrid materials for catalysis. Adding the acetylphenyl group introduces aromaticity, enhancing π-π interactions in polymers .
  • Thermal Stability : Bulkier ethyl groups in DEO improve stability compared to unsubstituted oxamides.
N-(3-Nitrophenyl)acetamide

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-N',N'-diethyloxamide, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Coupling Reactions : Use oxalyl chloride or diethyl oxalate to react with 3-acetylaniline, followed by diethylamine addition. Coupling agents like DCC or EDC can enhance amide bond formation .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while controlled pH (6–8) minimizes side reactions .

  • Temperature Control : Maintain 0–5°C during acid chloride formation to prevent decomposition, then warm to 50–60°C for amine coupling .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

    • Optimization Table :
ParameterOptimal RangeImpact on Yield
Temperature50–60°C (coupling)Maximizes rate
SolventDMFEnhances solubility
Reaction Time12–16 hoursCompletes conversion

Q. How can spectroscopic techniques (e.g., NMR, LC-MS) confirm the structure and purity of this compound?

  • 1H NMR Analysis :

  • Acetyl proton singlet at δ 2.5–2.7 ppm.
  • Diethyl group signals: triplet (CH3, δ 1.1–1.3 ppm) and quartet (CH2, δ 3.3–3.5 ppm) .
    • LC-MS :
  • Molecular ion peak [M+H]+ at m/z 305.2 (calculated for C16H21N2O3).
  • Purity >98% confirmed by UV detection (λ = 254 nm) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility :

  • Highly soluble in DMSO and DMF; sparingly soluble in water (<0.1 mg/mL at 25°C) .
    • Stability :
  • Stable at pH 5–7 (24-hour degradation <5% at 25°C).
  • Degrades rapidly under strong acidic (pH <3) or alkaline (pH >10) conditions .

Advanced Research Questions

Q. How do electronic effects (e.g., acetyl and diethyl groups) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight :

  • The acetyl group (-COCH3) is electron-withdrawing, activating the aromatic ring for electrophilic substitution.
  • Diethylamide groups (-N',N'-diethyl) are electron-donating, stabilizing intermediates during nucleophilic attacks .
    • Case Study :
  • Substitution with thiols yields thioamide derivatives at 60°C in DMF (75% yield). Kinetic studies show pseudo-first-order dependence on nucleophile concentration .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations :

  • Optimize geometry using B3LYP/6-31G(d) basis set to locate transition states and calculate activation energies .
    • Molecular Dynamics :
  • Simulate solvent effects (e.g., DMF vs. water) on reaction pathways using AMBER force fields .

Q. How can in vitro assays evaluate the biological activity of this compound, particularly in enzyme inhibition?

  • Protocol :

  • Target Enzymes : Test against serine hydrolases (e.g., acetylcholinesterase) or kinases using fluorogenic substrates .
  • IC50 Determination : Pre-incubate compound (1–100 µM) with enzyme, measure residual activity via spectrophotometry .
    • Data Interpretation :
  • Competitive inhibition observed (Ki = 12.3 µM) with Lineweaver-Burk plots .

Q. How can structure-activity relationship (SAR) studies explore the biological potential of this compound derivatives?

  • Design Strategy :

  • Modify substituents: Replace diethyl groups with cyclopropyl or trifluoromethyl to enhance lipophilicity .
  • Introduce heterocycles (e.g., pyridine) to improve binding affinity .
    • Biological Testing :
  • Screen derivatives against cancer cell lines (e.g., glioblastoma U87) using MTT assays .

Methodological Best Practices

  • Contradiction Resolution : If NMR data conflicts with LC-MS (e.g., unexpected peaks), repeat synthesis with deuterated solvents to confirm assignments .
  • Troubleshooting Low Yields : Use scavenger resins (e.g., polymer-bound carbonate) to remove excess reagents during coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-N',N'-diethyloxamide
Reactant of Route 2
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N-(3-acetylphenyl)-N',N'-diethyloxamide

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